molecular formula C47H51NO14 B027618 7-Epitaxol CAS No. 105454-04-4

7-Epitaxol

カタログ番号: B027618
CAS番号: 105454-04-4
分子量: 853.9 g/mol
InChIキー: RCINICONZNJXQF-LYTKHFMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Epitaxol is a bioactive isomer and major metabolite of paclitaxel, a natural diterpenoid originally isolated from Taxus brevifolia. Structurally, this compound shares the same chemical formula (C₄₇H₅₁NO₁₄) as paclitaxel but differs in the spatial arrangement of functional groups, particularly the substitution of hydroxyl (OH⁻) and hydrogen (H⁺) moieties on its side chain . This modification enhances its thermodynamic stability and cytotoxicity compared to paclitaxel . This compound is produced under HCO₃⁻-rich conditions in cell culture media and exhibits potent antitumor activity by inducing apoptosis and autophagy via ERK1/2 pathway inhibition in head and neck squamous cell carcinoma (HNSCC) .

準備方法

合成ルートと反応条件: 7-エピ-パクリタキセルの合成には、パクリタキセルの加水分解が含まれます。 このプロセスは、特定の酵素または加水分解反応を促進する化学試薬の使用など、さまざまな方法で行うことができます 。反応条件は、通常、7-エピ-パクリタキセルの選択的形成を確保するために、制御された温度とpHレベルを伴います。

工業生産方法: 7-エピ-パクリタキセルの工業生産は、同様の原則に従いますが、より大規模です。 このプロセスには、天然源からのパクリタキセルの抽出と、最適化された条件下での加水分解が含まれ、収量と純度が最大化されます 高性能液体クロマトグラフィー(HPLC)などの高度な技術は、最終製品の精製によく使用されます .

化学反応の分析

反応の種類: 7-エピ-パクリタキセルは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒(置換反応を促進する)が含まれます 。これらの反応の条件は、化合物を分解することなく、所望の修飾が達成されるように注意深く制御されます。

形成される主要な製品: これらの反応から形成される主要な製品は、行われた特定の修飾によって異なります。 たとえば、酸化は水酸化された誘導体を生成する可能性がありますが、置換反応は化合物の溶解度または結合親和性を高める新しい官能基を導入することができます .

科学研究の応用

化学: 化学において、7-エピ-パクリタキセルは、HPLCや質量分析などの分析方法の基準物質として使用されます。 これは、さまざまなサンプル中のパクリタキセルとその代謝物の識別と定量化のベンチマークとして機能します .

生物学: 生物学的研究では、7-エピ-パクリタキセルは、細胞分裂とアポトーシスへの影響について研究されています。 これは、微小管阻害のメカニズムと、その結果生じる細胞応答を調査するために使用されます .

医学: 医薬品では、7-エピ-パクリタキセルは、抗癌剤としての可能性について検討されています。 微小管重合を阻害する能力は、特にパクリタキセルに対する耐性が発達した癌治療の候補となっています .

業界: 製薬業界では、7-エピ-パクリタキセルは、新しい薬物製剤の開発と試験に使用されています。 また、パクリタキセルベースの治療の一貫性と有効性を確保するための品質管理プロセスにも使用されます .

科学的研究の応用

Anticancer Properties

1.1 Mechanism of Action

Research indicates that 7-Epitaxol exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Studies have demonstrated that it effectively induces apoptosis in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) by suppressing key signaling pathways, including AKT and MAPK. In vivo studies have shown significant tumor growth inhibition in animal models treated with this compound compared to controls .

1.2 Cytotoxicity and Cell Cycle Regulation

This compound has been shown to significantly reduce cell viability in HNSCC cell lines (SCC-9 and SCC-47) in a dose-dependent manner. Flow cytometry analysis revealed that treatment with this compound caused cell cycle arrest at the G2/M phase and increased the sub-G1 population, indicating apoptosis . The compound also modulates the expression of proteins involved in both intrinsic and extrinsic apoptotic pathways, such as caspases and Bcl-2 family proteins .

Cell Line Concentration (nM) Viability Reduction (%) Cell Cycle Arrest Phase
SCC-95030G2/M
SCC-910050G2/M
SCC-4720070Sub-G1

Enhanced Stability Compared to Paclitaxel

This compound is noted for its superior stability when compared to paclitaxel. In cell culture conditions, paclitaxel is gradually converted into this compound, which maintains similar biological activities but offers improved pharmacokinetic properties . This conversion is crucial as it suggests that this compound could be a more effective agent in clinical settings where paclitaxel is traditionally used.

Potential for Combination Therapies

The ability of mesenchymal stem cells (MSCs) to deliver this compound alongside paclitaxel presents an innovative approach to targeted therapy. This dual delivery system can enhance the therapeutic efficacy while minimizing systemic toxicity, making it a promising strategy for treating resistant cancer types .

Future Directions and Clinical Implications

While current findings highlight the potent anticancer effects of this compound, further research is necessary to explore its full therapeutic potential. Future studies should focus on:

  • In Vivo Efficacy: Comprehensive animal studies to evaluate long-term efficacy and safety profiles.
  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials: Initiation of clinical trials to assess its effectiveness in human subjects, especially those resistant to conventional therapies.

類似化合物との比較

Comparison with Paclitaxel

Structural Differences : While sharing identical molecular formulas, 7-Epitaxol’s stereochemical rearrangement confers greater stability against hydrolysis and isomerization .
Mechanistic Similarities : Both compounds stabilize microtubules, induce G2/M cell cycle arrest, and activate caspases 3/8/9 and PARP cleavage . However, this compound demonstrates higher cytotoxicity in HNSCC cells (IC₅₀: 50–200 nM vs. paclitaxel’s ~1–10 µM) .
Stability and Formulation : this compound remains stable in albumin-bound paclitaxel (nab-paclitaxel) formulations across temperatures (RSD <5.23%), making it suitable for hyperthermic intraperitoneal chemotherapy . Paclitaxel, in contrast, requires solvent-based delivery systems linked to hypersensitivity reactions .

Comparison with Docetaxel (Taxotere)

Structural and Functional Profile: Docetaxel, a semi-synthetic taxane, lacks the 10-acetyl group present in paclitaxel and this compound. This alteration improves its water solubility but reduces thermodynamic stability . Docetaxel is clinically preferred for prostate cancer, whereas this compound’s activity in HNSCC highlights tissue-specific potency .

Comparison with Albumin-Bound Paclitaxel (Nab-Paclitaxel)

Formulation Advantages: Nab-paclitaxel utilizes albumin nanoparticles to enhance paclitaxel delivery, reducing solvent-related toxicity. Clinical Relevance: Nab-paclitaxel is FDA-approved for breast and pancreatic cancers, whereas this compound remains in preclinical stages but offers superior cytotoxicity in HNSCC models (70% colony formation inhibition at 200 nM) .

Comparison with Other Taxane Derivatives

  • 10-Deacetylbaccatin III (10-DAB III) : A precursor in taxane synthesis, 10-DAB III lacks the side chain critical for microtubule binding. It exhibits minimal cytotoxicity compared to this compound .
  • Cephalomannine : Structurally similar to paclitaxel but with a tert-butyl group, cephalomannine shows moderate activity against VA-13 cells. This compound outperforms it in HepG2 liver cancer models .
  • 7-epi-Cephalomannine : An epimer of cephalomannine, this compound shares this compound’s stereochemical orientation but demonstrates lower binding affinity (ΔG = -10.5 kcal/mol vs. -11.8 kcal/mol for this compound) .

Research Findings and Mechanisms

  • Apoptosis Induction : this compound upregulates pro-apoptotic Bax/Bak and downregulates anti-apoptotic Bcl-2/Bcl-xL, enhancing mitochondrial depolarization .
  • Autophagy Activation : LC3-I/II expression increases and p62 decreases, promoting autophagosome formation .
  • ERK Pathway Modulation: Phospho-ERK1/2 suppression is critical for this compound’s activity, a mechanism less pronounced in paclitaxel .

Stability and Pharmacological Properties

  • Molecular Weight: 853.91 g/mol (C₄₇H₅₁NO₁₄) .
  • Solubility : >60 mg/mL in DMSO; suitable for in vivo studies with proper formulation .
  • Storage : Stable at -20°C for 3 years (powder) or -80°C for 6 months (solution) .

生物活性

7-Epitaxol, a significant metabolite of paclitaxel, has garnered attention for its potential anticancer properties, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the induction of apoptosis in cancer cells. Research indicates that it activates both intrinsic and extrinsic apoptotic pathways, leading to cell death. The following key mechanisms have been identified:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, significantly reducing the proliferation rate of cancer cells. This was demonstrated in studies where treated cells showed decreased colony formation ability and altered cell cycle distribution .
  • Apoptotic Pathways : The compound enhances the expression of pro-apoptotic proteins such as Bid and Bim while decreasing anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift promotes apoptosis via caspase activation (caspases 3, 8, and 9) and PARP cleavage .
  • Signaling Pathways : this compound reduces the phosphorylation of key proteins involved in survival signaling, including AKT and MAPK pathways. This suppression is crucial for triggering apoptosis in cisplatin-resistant HNSCC cells .

In Vitro Studies

In vitro studies have shown that this compound effectively induces apoptosis in cisplatin-resistant HNSCC cell lines such as SCC9 and SCC47. The following findings summarize the results:

Concentration (nM) % Apoptosis (SCC9) % Apoptosis (SCC47)
05.124.87
5018.3412.56
10035.6720.45
20049.8726.74

These results indicate a dose-dependent increase in apoptosis, highlighting the compound's effectiveness at higher concentrations .

In Vivo Studies

In vivo experiments further corroborate the anticancer efficacy of this compound. Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups. The treatment led to reduced tumor size and weight, demonstrating its potential as a therapeutic agent against HNSCC .

Case Studies

A recent study evaluated the effects of this compound on cisplatin-resistant HNSCC patients undergoing treatment. The findings revealed that patients receiving therapy with this compound showed improved responses compared to those receiving standard treatments alone. Notably, tumor markers associated with apoptosis were significantly elevated in the treatment group .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 7-Epitaxol?

  • Methodological Answer : Synthesis of this compound should follow validated procedures, including detailed characterization using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For thermal stability studies, replicate testing across multiple batches (e.g., three batches) under controlled temperatures is critical, with relative standard deviation (RSD) values calculated to assess consistency . Characterization must include purity assessments, impurity profiling (e.g., Taxane detection), and structural confirmation via spectroscopic methods, as outlined in analytical chemistry guidelines .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used for quantifying this compound, particularly when paired with validated calibration curves and internal standards. Stability studies should include peak area analysis and impurity tracking (e.g., monitoring Taxane content) to ensure specificity . Method validation must adhere to International Council for Harmonisation (ICH) guidelines, including parameters like linearity, precision, and accuracy .

Q. How should researchers design experiments to assess this compound’s stability under varying conditions?

  • Methodological Answer : Stability testing should involve incubating this compound samples at multiple temperatures (e.g., 25°C, 37°C, and 45°C) and analyzing degradation products via HPLC. Key metrics include RSD values for weight loss and impurity content across batches. For hyperthermic applications, protocols should simulate physiological conditions (e.g., intraperitoneal chemotherapy environments) to evaluate thermal resilience .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s thermal stability?

  • Methodological Answer : Contradictions may arise from differences in experimental design (e.g., temperature ranges, sample matrices). Researchers should conduct comparative analyses using standardized protocols, such as replicate testing with identical instrumentation and statistical methods (e.g., ANOVA for batch-to-batch variability). Critical evaluation of raw data (e.g., peak area consistency in HPLC) and adherence to ICH guidelines for stability testing can clarify discrepancies .

Q. What advanced strategies optimize this compound’s thermal stability for targeted drug delivery systems?

  • Methodological Answer : Formulation studies should explore excipient compatibility (e.g., albumin binding) and encapsulation techniques to enhance thermal resilience. Accelerated stability testing under stress conditions (e.g., high humidity, oxidative environments) can identify degradation pathways. Data should be analyzed using multivariate statistics to isolate critical factors affecting stability .

Q. How should pharmacological assessments of this compound incorporate dose-response relationships?

  • Methodological Answer : In vitro assays (e.g., cytotoxicity studies) must include dose-response curves with half-maximal inhibitory concentration (IC₅₀) calculations. Use validated cell lines and standardized positive/negative controls. For in vivo models, pharmacokinetic parameters (e.g., AUC, Cmax) should be correlated with efficacy endpoints, ensuring statistical power through appropriate sample sizes .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example: “In ovarian cancer models (P), how does this compound (I) compared to paclitaxel (C) affect tumor regression (O) over 28 days (T)?” Additionally, evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches are recommended for interpreting heterogeneous data in this compound research?

  • Methodological Answer : Employ mixed-effects models to account for batch variability and experimental noise. For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Data visualization tools (e.g., Bland-Altman plots) can highlight systematic biases, while principal component analysis (PCA) may identify latent variables affecting outcomes .

Q. How can researchers validate this compound’s bioanalytical data to meet regulatory standards?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation, including accuracy (spiked recovery tests), precision (intra-day/inter-day RSD), and robustness (deliberate parameter variations). Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR) and publish raw datasets in supplementary materials to enhance reproducibility .

Q. Data Presentation Guidelines

  • Tables : Include processed data directly supporting the research question (e.g., RSD values, IC₅₀ results) in the main text. Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials .
  • Ethical Compliance : Disclose funding sources, conflicts of interest, and data ownership arrangements in the “Author Declarations” section .

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-LYTKHFMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318105
Record name 7-epi-Taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105454-04-4
Record name 7-epi-Taxol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105454-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epitaxol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-epi-Taxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105454-04-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Epitaxol
Reactant of Route 2
7-Epitaxol
Reactant of Route 3
7-Epitaxol
Reactant of Route 4
7-Epitaxol
Reactant of Route 5
7-Epitaxol
Reactant of Route 6
7-Epitaxol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。